Potent Inhibition of Lysine-Specific Demethylase 1 (LSD1) at Sub-Nanomolar Concentrations
(3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL exhibits potent inhibitory activity against human recombinant LSD1 with an IC₅₀ of 0.540 nM, as determined in a fluorogenic ADHP-based assay with a 30-minute preincubation [1]. In contrast, the related compound GSK2879552, a known LSD1 inhibitor, displays an IC₅₀ of approximately 200 nM in a similar assay format [2]. This represents a >370-fold enhancement in potency for the target compound.
| Evidence Dimension | LSD1 Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.540 nM |
| Comparator Or Baseline | GSK2879552: 200 nM |
| Quantified Difference | >370-fold lower IC₅₀ (higher potency) |
| Conditions | Human recombinant LSD1, fluorogenic ADHP substrate, 30 min preincubation, 10 min readout |
Why This Matters
Sub-nanomolar LSD1 inhibition indicates potential as a chemical probe for epigenetic target validation and as a starting point for oncology drug discovery programs requiring high target engagement.
- [1] BindingDB. BDBM50551914 (CHEMBL4742730). Affinity Data: IC₅₀ = 0.540 nM for LSD1 inhibition. Retrieved from http://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50551914 View Source
- [2] Mohammad, H. P., et al. (2015). A DNA Hypomethylation Signature Predicts Antitumor Activity of LSD1 Inhibitors in SCLC. Cancer Cell, 28(1), 57-69. View Source
